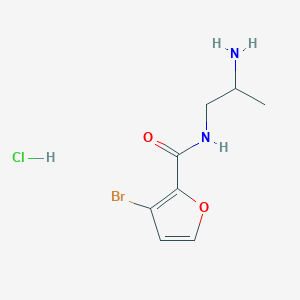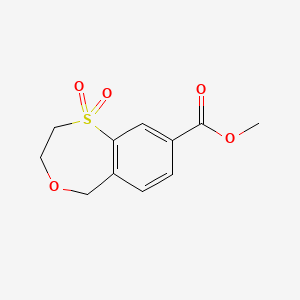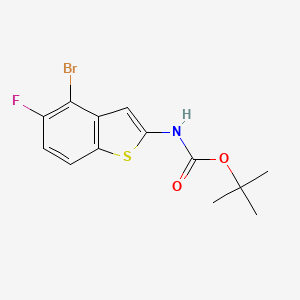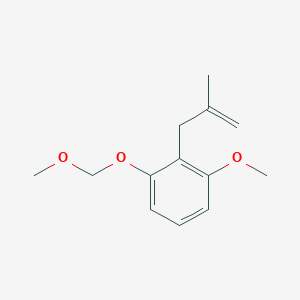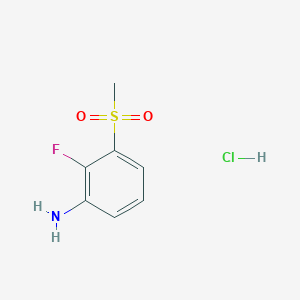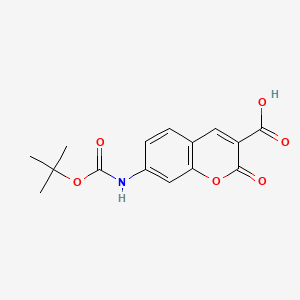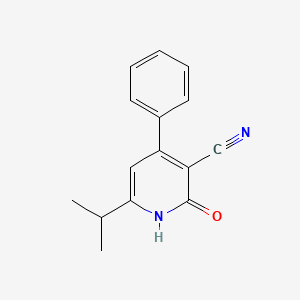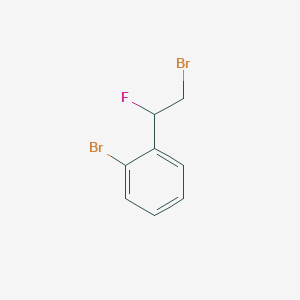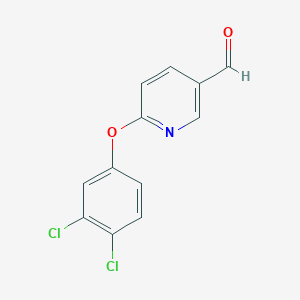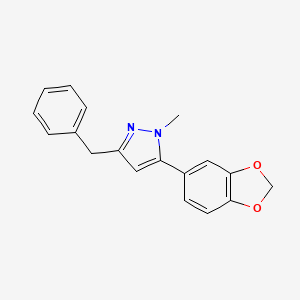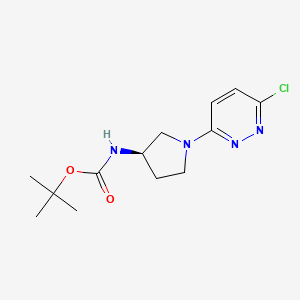
(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring substituted with a chloropyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative that has been functionalized with a chloropyridazine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The chloropyridazine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyridazine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the chloropyridazine moiety.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazine moiety may bind to active sites, inhibiting enzyme activity or blocking receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate: Lacks the ®-configuration.
tert-butyl (1-(6-bromopyridazin-3-yl)pyrrolidin-3-yl)carbamate: Substituted with bromine instead of chlorine.
tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-3-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the pyrrolidine and chloropyridazine moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19ClN4O2 |
|---|---|
Molekulargewicht |
298.77 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1 |
InChI-Schlüssel |
DJYPPSQXUJOZIJ-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



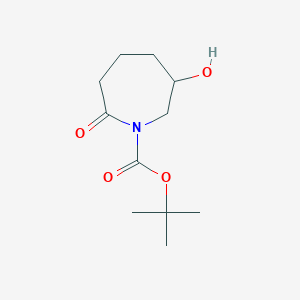
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)
